3-(3-Bromophenyl)aniline
Description
3-(3-Bromophenyl)aniline (IUPAC name: N-(3-bromophenyl)aniline) is a halogen-substituted aromatic amine with the molecular formula C₁₂H₁₀BrN and a molecular weight of 248.11 g/mol . It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The bromine substituent at the meta position of the phenyl ring enhances its electron-withdrawing properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and metallophilic self-assembly processes .
Properties
IUPAC Name |
3-(3-bromophenyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBMEJLVNAQEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049131-86-3 | |
| Record name | 3-(3-bromophenyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Bromophenyl)aniline can be synthesized through several methods. One common approach is the bromination of diphenylamine. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is often used for nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Major Products Formed
Scientific Research Applications
3-(3-Bromophenyl)aniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials such as polymers and dyes.
Pharmaceutical Research: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)aniline depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action would depend on the target molecule it interacts with, such as enzymes or receptors. The bromine atom can influence the compound’s reactivity and binding affinity, affecting its overall activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The bromine atom in 3-(3-bromophenyl)aniline distinguishes it from analogs with different substituents. A comparison of key derivatives is summarized below:
Key Observations :
- Bromine’s higher atomic mass and polarizability compared to chlorine or methoxy groups enhance electrophilic substitution reactivity .
- Methyl or methoxy substituents reduce steric hindrance but alter electronic effects (e.g., methoxy is electron-donating, bromine is electron-withdrawing) .
This compound :
- Used in palladium-catalyzed coupling reactions (e.g., with 2-pyridyl groups) to form heterocyclic compounds, such as thieno[2,3-d]pyrimidines .
- Acts as a ligand in metallophilic self-assembly for light-activated anticancer drugs .
- Yield in chalcone synthesis: ~62–72% under microwave irradiation .
Chlorophenyl and Methoxy Analogs :
Cytotoxic Activity in Chalcone Derivatives
Halogen-substituted chalcones derived from this compound exhibit notable cytotoxicity against cancer cells:
Insights :
- Bromophenyl chalcones (e.g., compound 4) show superior cytotoxicity (IC₅₀ = 22.41 μg/mL) compared to chlorophenyl derivatives, likely due to bromine’s stronger electron-withdrawing effect enhancing cellular uptake .
- Substitution at the para position (e.g., isopropyl) further enhances activity by improving lipophilicity .
Biological Activity
3-(3-Bromophenyl)aniline, also known as meta-bromoaniline, is an aromatic amine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a bromine atom at the meta position relative to the amino group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This article explores the biological activities of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
- Molecular Formula : CHBrN
- Molecular Weight : 251.12 g/mol
- Structure : The compound features a bromophenyl moiety attached to an aniline structure, affecting its electronic properties and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of brominated anilines can possess significant antimicrobial activity against various pathogens. The presence of the bromine atom is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial cells .
- Anticancer Activity : Some studies have demonstrated that this compound and its derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and death .
- Enzyme Inhibition : This compound has been investigated for its ability to inhibit specific enzymes, such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. The inhibition of COX enzymes suggests potential anti-inflammatory applications .
Antimicrobial Activity
A study published in Molecules highlighted the synthesis of various brominated anilines, including this compound, and evaluated their antimicrobial efficacy. Results indicated that these compounds exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Anticancer Mechanisms
In a recent investigation into the anticancer properties of aniline derivatives, researchers found that this compound induced apoptosis in human breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at concentrations as low as 25 µM after 24 hours of treatment. Mechanistic studies revealed activation of caspase-3 and caspase-9 pathways, indicating a mitochondrial-mediated apoptotic process .
Enzyme Inhibition Studies
Research focusing on enzyme inhibition revealed that this compound effectively inhibited COX-2 activity with an IC50 value of approximately 30 µM. This inhibition was attributed to the compound's ability to bind to the active site of the enzyme, thereby blocking substrate access .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
